(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride
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Overview
Description
(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.
Scientific Research Applications
(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: It has applications in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid or its derivatives interact with a palladium catalyst. The reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Piperazinopyridine-3-boronic acid DiHCl are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 2-Piperazinopyridine-3-boronic acid DiHCl is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-Piperazinopyridine-3-boronic acid DiHCl, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of a catalyst. In the case of Suzuki-Miyaura cross-coupling reactions, a palladium catalyst is typically used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The final product is obtained through crystallization and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include boronic esters, reduced boronic acids, and substituted derivatives, which can be further utilized in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinopyridine-3-boronic acid hydrochloride: Similar in structure but with a morpholine ring instead of piperazine.
2-Piperazinopyridine-3-boronic acid, pinacol ester dihydrochloride: A derivative with a pinacol ester group.
Uniqueness
(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride is unique due to its specific combination of the piperazine ring and boronic acid group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)boronic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2.2ClH/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11,14-15H,4-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJOKXFZOCNPCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCNCC2)(O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BCl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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